4-{4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-amido}benzene-1-sulfonyl fluoride
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Description
The compound “4-[(4-Oxo-3H-pyrido[3,4-d]pyrimidine-6-carbonyl)amino]benzenesulfonyl fluoride” belongs to the class of pyrido[3,4-d]pyrimidines . Pyrido[3,4-d]pyrimidines are known to display various valuable biological activities, such as fungicidal, antiviral, anti-inflammatory, and antimicrobial properties .
Synthesis Analysis
The synthesis of pyrido[3,4-d]pyrimidines involves various synthetic routes . These compounds can be obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis . The synthetic routes often involve the reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .Molecular Structure Analysis
The molecular structure of “4-[(4-Oxo-3H-pyrido[3,4-d]pyrimidine-6-carbonyl)amino]benzenesulfonyl fluoride” is characterized by the presence of a pyrido[3,4-d]pyrimidine core . This core is a six-membered heterocyclic compound containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “4-[(4-Oxo-3H-pyrido[3,4-d]pyrimidine-6-carbonyl)amino]benzenesulfonyl fluoride” are diverse and depend on the substituents attached to the pyrimidopyrimidine skeleton . These reactions include nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .Future Directions
The future directions for the study of “4-[(4-Oxo-3H-pyrido[3,4-d]pyrimidine-6-carbonyl)amino]benzenesulfonyl fluoride” could involve further exploration of its biological activities and potential applications . Additionally, the development of more efficient synthetic routes and the study of its reactivity could be areas of interest .
Properties
IUPAC Name |
4-[(4-oxo-3H-pyrido[3,4-d]pyrimidine-6-carbonyl)amino]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O4S/c15-24(22,23)9-3-1-8(2-4-9)19-14(21)11-5-10-12(6-16-11)17-7-18-13(10)20/h1-7H,(H,19,21)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJODAIOLNJEVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC=C3C(=C2)C(=O)NC=N3)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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